molecular formula C10H10Cl2N2 B2403806 4-Chloro-3-cyclopropyl-1H-pyrrolo[2,3-b]pyridine;hydrochloride CAS No. 2375259-36-0

4-Chloro-3-cyclopropyl-1H-pyrrolo[2,3-b]pyridine;hydrochloride

Cat. No.: B2403806
CAS No.: 2375259-36-0
M. Wt: 229.1
InChI Key: HJOXYFPHBLQZKQ-UHFFFAOYSA-N
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Description

“4-Chloro-3-cyclopropyl-1H-pyrrolo[2,3-b]pyridine;hydrochloride” is a chemical compound that has been studied for its potential activities against FGFR1, 2, and 3 . It is a biochemical reagent that can be used as a biological material or organic compound for life science related research .


Molecular Structure Analysis

The molecular structure of “this compound” has been studied using high-resolution X-ray diffraction data . The experimental charge density distribution has been carried out at 100 (2) K .


Physical And Chemical Properties Analysis

The compound is a powder with a molecular weight of 229.11 . Its IUPAC name is “4-chloro-3-cyclopropyl-1H-pyrrolo[2,3-b]pyridine hydrochloride” and its InChI code is "1S/C10H9ClN2.ClH/c11-8-3-4-12-10-9 (8)7 (5-13-10)6-1-2-6;/h3-6H,1-2H2, (H,12,13);1H" .

Scientific Research Applications

Synthesis Applications

  • Building Blocks for Synthesis : 4-Chloro-3-cyclopropyl-1H-pyrrolo[2,3-b]pyridine;hydrochloride and its derivatives serve as versatile building blocks in chemical synthesis. For instance, 4-substituted 7-azaindole derivatives are synthesized using similar compounds, showcasing their utility in creating complex molecular structures (Figueroa‐Pérez et al., 2006).

  • Synthetic Route Exploration : Diverse synthetic routes have been explored for similar compounds. One study discusses synthesizing various 1H-pyrrolo[2,3-b]pyridines using a novel approach, highlighting the adaptability of these compounds in synthesis processes (Brodrick & Wibberley, 1975).

Chemical and Physical Properties

  • Molecular Characterization : The compound and its variants have been characterized extensively using techniques like X-ray diffraction, FT-IR, FT-Raman, NMR, and ESI-MS. These studies contribute to understanding the molecular structure, stability, and reactivity, which are crucial for scientific and pharmaceutical applications (Murthy et al., 2017).

  • Charge Density Analysis : Investigations into the charge density distribution of similar compounds using high-resolution X-ray diffraction data provide insights into their bonding schemes and intermolecular interactions. Such studies are vital for understanding the electronic structure of these molecules (Hazra et al., 2012).

Biological Applications

  • Antibacterial Agents : Some derivatives of this compound have been screened as antibacterial agents, showing the potential of these compounds in medicinal chemistry and drug discovery (Abdel-Mohsen & Geies, 2008).

  • C-Met Inhibitors in Cancer Research : Derivatives of this compound have been designed and synthesized as c-Met inhibitors, which are significant in cancer research. These studies demonstrate the compound's potential in developing novel therapeutic agents (Liu et al., 2016).

Mechanism of Action

Target of Action

The primary target of 4-Chloro-3-cyclopropyl-1H-pyrrolo[2,3-b]pyridine hydrochloride, also known as EN300-7443487, is the Fibroblast Growth Factor Receptor (FGFR) . The FGFR family consists of four distinct isoforms (FGFR1–4) that are found across various tissue types and expressed to different extents under varying conditions . These receptors play a crucial role in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes .

Mode of Action

This compound interacts with its targets by inhibiting the FGFRs . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling . The presence of en300-7443487 inhibits this process, thereby preventing the activation of these signaling pathways .

Biochemical Pathways

The affected pathways include the RAS–MEK–ERK, PLCγ, and PI3K–Akt signaling pathways . These pathways are involved in various cellular processes, including cell proliferation, differentiation, and survival . By inhibiting FGFRs, EN300-7443487 disrupts these pathways, potentially leading to the inhibition of tumor growth and progression .

Result of Action

The molecular and cellular effects of EN300-7443487’s action include the inhibition of cell proliferation and induction of apoptosis . In vitro studies have shown that this compound can inhibit the proliferation of breast cancer 4T1 cells and induce their apoptosis . It also significantly inhibits the migration and invasion of these cells .

Safety and Hazards

The compound is classified under GHS07 and has the signal word "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Properties

IUPAC Name

4-chloro-3-cyclopropyl-1H-pyrrolo[2,3-b]pyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2.ClH/c11-8-3-4-12-10-9(8)7(5-13-10)6-1-2-6;/h3-6H,1-2H2,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJOXYFPHBLQZKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CNC3=NC=CC(=C23)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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